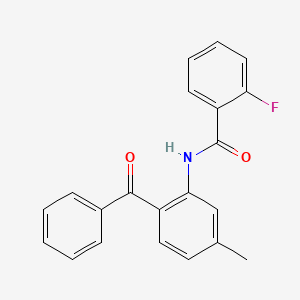![molecular formula C16H17F3N4S B11970103 5-cyclohexyl-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11970103.png)
5-cyclohexyl-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-cyclohexyl-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol is a complex organic compound with a unique structure that includes a cyclohexyl group, a trifluoromethyl phenyl group, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclohexyl-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of cyclohexylamine with 4-(trifluoromethyl)benzaldehyde to form an imine intermediate. This intermediate then reacts with thiosemicarbazide under acidic conditions to yield the final product. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-cyclohexyl-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted triazoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-cyclohexyl-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mecanismo De Acción
The mechanism of action of 5-cyclohexyl-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and the trifluoromethyl group are key structural features that contribute to its binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
- 5-cyclohexyl-4-({(E)-[3-methyl-2-thienyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
- 5-cyclohexyl-4-({(E)-[2-methoxy-1-naphthyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
- 5-cyclohexyl-4-({(E)-[3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol
Uniqueness
The uniqueness of 5-cyclohexyl-4-({(E)-[4-(trifluoromethyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol lies in its trifluoromethyl group, which imparts distinct electronic properties and enhances its binding affinity to molecular targets. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H17F3N4S |
|---|---|
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
3-cyclohexyl-4-[(E)-[4-(trifluoromethyl)phenyl]methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H17F3N4S/c17-16(18,19)13-8-6-11(7-9-13)10-20-23-14(21-22-15(23)24)12-4-2-1-3-5-12/h6-10,12H,1-5H2,(H,22,24)/b20-10+ |
Clave InChI |
LABOTLKXMRLBCB-KEBDBYFISA-N |
SMILES isomérico |
C1CCC(CC1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)C(F)(F)F |
SMILES canónico |
C1CCC(CC1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Allyl-2-({2-[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]-2-oxoethyl}sulfanyl)-5-phenylthieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B11970021.png)
![Isopropyl (2E)-5-(4-methoxyphenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11970034.png)


![(5E)-5-(4-methylbenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11970048.png)
![Tetramethyl 5-methyl-4a,5-dihydropyrido[1,2-a]benzimidazole-1,2,3,4-tetracarboxylate](/img/structure/B11970059.png)
![(5E)-5-[4-(pentyloxy)benzylidene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11970076.png)

![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11970089.png)
![3-allyl-2-{[2-oxo-2-(2-thienyl)ethyl]sulfanyl}-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B11970096.png)

![Disodium 2-{[5,8-dihydroxy-4-(4-methyl-2-sulfonatoanilino)-9,10-dioxo-9,10-dihydro-1-anthracenyl]amino}-5-methylbenzenesulfonate](/img/structure/B11970108.png)


